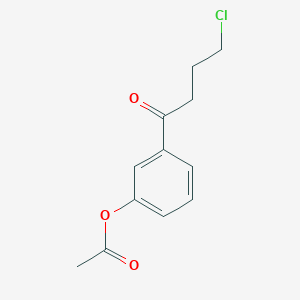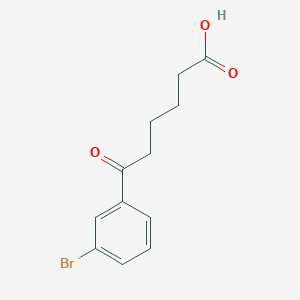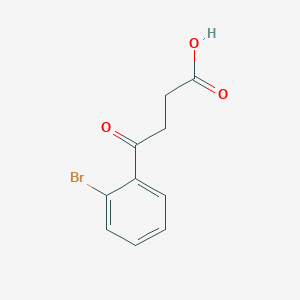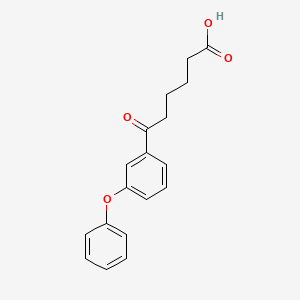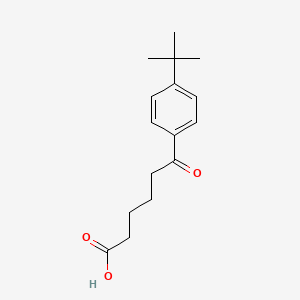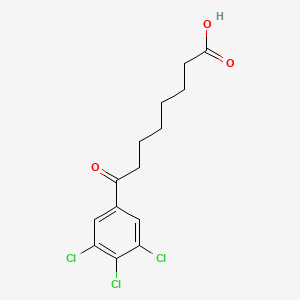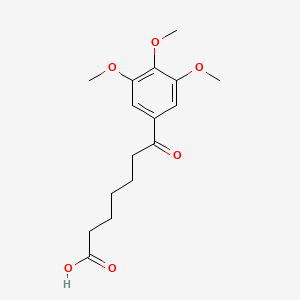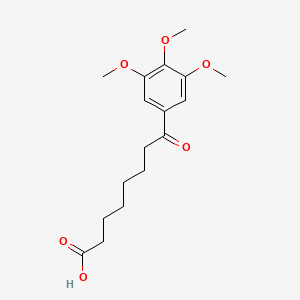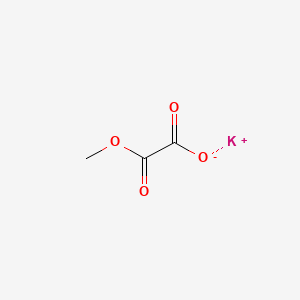
Oxalato de metilo y potasio
Descripción general
Descripción
Methyl potassium oxalate is a chemical compound with the molecular formula C3H3KO4 . It is also known by other names such as Potassium 2-methoxy-2-oxoacetate and potassium methyl oxalate .
Molecular Structure Analysis
The molecular structure of Methyl potassium oxalate includes a potassium ion (K+) and a 2-methoxy-2-oxoacetate ion (C3H3O4-) . The InChI key for this compound is SJNHYWHFXPPTJJ-UHFFFAOYSA-M .
Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl potassium oxalate include a molecular weight of 142.15 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .
Aplicaciones Científicas De Investigación
Papel en el metabolismo del oxalato
El oxalato de metilo y potasio juega un papel importante en el metabolismo del oxalato. El oxalato es un producto final metabólico con concentraciones sistémicas que varían entre individuos . Las concentraciones plasmáticas elevadas y la acumulación de oxalato en los tejidos pueden ocurrir debido a factores genéticos (hiperoxaluria primaria) y no genéticos (por ejemplo, dieta, microbiota, enfermedad renal y metabólica) . Esto puede provocar toxicidad en el cuerpo, siendo un ejemplo clásico la tríada de hiperoxaluria primaria, nefrolitiasis y lesión renal .
Asociación con la salud renal
El mantenimiento de la homeostasis del oxalato, en la que participa el this compound, es fundamental para preservar la salud renal . Esto es particularmente importante en el contexto de la enfermedad renal crónica (ERC). Aunque la relación entre el oxalato y la formación de cálculos renales se ha investigado ampliamente, nuestro conocimiento de la homeostasis del oxalato en la ERC no formadora de cálculos sigue siendo limitado .
Impacto en la dieta y la nutrición
El this compound es un antinutriente presente en una amplia gama de alimentos, especialmente en las verduras de hoja verde . Este compuesto se ha asociado en gran medida con la hiperoxaluria, la formación de cálculos renales y, en casos más graves, la oxalosis sistémica . Debido a su impacto en la salud humana, es extremadamente importante controlar la cantidad de oxalato presente en los alimentos, particularmente para los pacientes con problemas de cálculos renales .
Papel en la fisiología vegetal
En las plantas, el oxalato juega un papel relevante en varias funciones, como la homeostasis del calcio; la regulación del pH; el crecimiento, el desarrollo y la protección de las plantas; la fotosíntesis; y la desintoxicación de metales pesados . Como derivado del oxalato, el this compound también puede contribuir a estas funciones.
Uso en métodos analíticos
Se han empleado diversos métodos para la determinación de oxalato en alimentos, incluidos ensayos enzimáticos, espectrofluorimetría, espectrofotometría, amperometría, electroquímica, electroforesis capilar, titulación, cromatografía de gases (GC) y cromatografía líquida de alta resolución (HPLC) . El this compound podría utilizarse potencialmente en estos métodos analíticos.
Potenciales aplicaciones terapéuticas
Dado el papel del oxalato en diversas afecciones de salud, los compuestos que pueden influir en el metabolismo del oxalato, como el this compound, pueden tener potenciales aplicaciones terapéuticas. Por ejemplo, podrían utilizarse en el manejo de afecciones como la hiperoxaluria primaria, la nefrolitiasis y la oxalosis sistémica .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl potassium oxalate, also known as Potassium 2-methoxy-2-oxoacetate, is a derivative of oxalic acid . Oxalic acid and its salts, including methyl potassium oxalate, are secondary metabolites secreted by fungi, bacteria, and plants .
Mode of Action
It is known that oxalate, the ionized form of oxalic acid, readily forms salts with divalent metals such as calcium . This interaction can affect calcium-sensitive voltage-gated sodium channels, altering intracellular calcium-dependent regulatory mechanisms .
Biochemical Pathways
Oxalate is a metabolic end-product, and its systemic concentrations can vary among individuals . It is involved in various biochemical pathways, including those related to the metabolism of glyoxylate, aromatic amino acids, glyoxal, and vitamin C . Oxalate can also contribute to the formation of kidney stones and has been implicated in the progression of chronic kidney disease .
Pharmacokinetics
The measurement of urinary oxalate is performed on a 24-hour urine collection via high-performance liquid chromatography or colorimetric enzymatic (oxalate oxidase) methods . This suggests that oxalate, and by extension methyl potassium oxalate, is excreted almost entirely by the kidney .
Result of Action
The primary result of the action of methyl potassium oxalate is the formation of insoluble salts with divalent metals, particularly calcium . This can lead to the crystallization of these salts in the renal tubules, contributing to the formation of kidney stones . There is also emerging evidence that increased concentrations of oxalate could be a driver of chronic kidney disease progression .
Action Environment
The action of methyl potassium oxalate can be influenced by various environmental factors. For instance, the presence of divalent metals in the environment can affect the formation of insoluble salts . Additionally, the compound’s action can be influenced by the presence of certain bacteria in the gut, which can degrade oxalates . The compound’s action, efficacy, and stability can also be affected by factors such as pH and temperature.
Análisis Bioquímico
Biochemical Properties
Methyl potassium oxalate plays a significant role in biochemical reactions, particularly in the context of oxalate metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is oxalyl-CoA decarboxylase, which catalyzes the decarboxylation of oxalyl-CoA to formyl-CoA and carbon dioxide . This interaction is crucial for the degradation of oxalate and the regulation of its levels within the cell. Additionally, methyl potassium oxalate can interact with oxalate oxidase, an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide .
Cellular Effects
Methyl potassium oxalate has notable effects on various types of cells and cellular processes. In renal tubular epithelial cells, exposure to methyl potassium oxalate can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and activation of the NF-κB signaling pathway . This can result in apoptosis and autophagy, affecting cell viability and function. Furthermore, methyl potassium oxalate can influence gene expression by modulating the activity of transcription factors involved in oxidative stress responses .
Molecular Mechanism
The molecular mechanism of methyl potassium oxalate involves several key interactions at the molecular level. It can bind to oxalyl-CoA decarboxylase, facilitating the decarboxylation of oxalyl-CoA . Additionally, methyl potassium oxalate can inhibit or activate specific enzymes involved in oxalate metabolism, such as oxalate oxidase . These interactions can lead to changes in gene expression, particularly those genes involved in oxidative stress responses and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl potassium oxalate can change over time. The stability and degradation of methyl potassium oxalate are important factors to consider. Studies have shown that methyl potassium oxalate can degrade over time, leading to a decrease in its efficacy . Long-term exposure to methyl potassium oxalate in in vitro and in vivo studies has demonstrated its potential to induce oxidative stress and affect cellular function .
Dosage Effects in Animal Models
The effects of methyl potassium oxalate vary with different dosages in animal models. At lower doses, methyl potassium oxalate can induce mild oxidative stress and modulate cellular metabolism . At higher doses, it can lead to significant toxicity, including renal damage and nephrocalcinosis . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
Methyl potassium oxalate is involved in several metabolic pathways, particularly those related to oxalate metabolism. It interacts with enzymes such as oxalyl-CoA decarboxylase and oxalate oxidase, which play crucial roles in the degradation of oxalate . These interactions can affect metabolic flux and the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of methyl potassium oxalate within cells and tissues involve specific transporters and binding proteins. One such transporter is OxlT, an oxalate/formate antiporter that facilitates the uptake and release of oxalate in cells . This transporter plays a critical role in the localization and accumulation of methyl potassium oxalate within the cell.
Subcellular Localization
Methyl potassium oxalate is localized within specific subcellular compartments, which can affect its activity and function. Studies have shown that oxalate oxidase, an enzyme that interacts with methyl potassium oxalate, is targeted to the cell wall and plays a role in stress responses . Additionally, oxalyl-CoA decarboxylase, another interacting enzyme, is localized within the cytosol . These localization patterns are essential for understanding the functional roles of methyl potassium oxalate in cellular processes.
Propiedades
IUPAC Name |
potassium;2-methoxy-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.K/c1-7-3(6)2(4)5;/h1H3,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNHYWHFXPPTJJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


